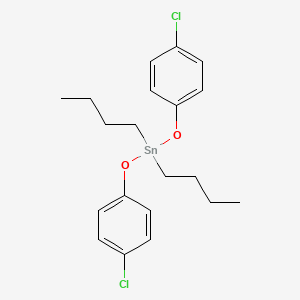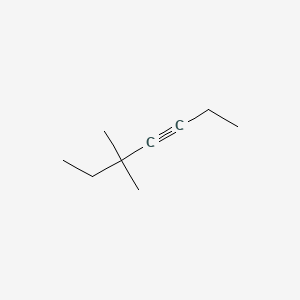
5,5-Dimethyl-3-heptyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-heptyne is an organic compound with the molecular formula C₉H₁₆. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two methyl groups are attached to the fifth carbon of a heptyne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-heptyne can be achieved through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 3-heptyne and methyl iodide in the presence of a strong base like sodium amide can yield this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-heptyne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to 5,5-Dimethylheptane.
Substitution: The terminal hydrogen of the alkyne can be substituted with various functional groups using reagents like sodium amide and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium amide (NaNH₂), alkyl halides (R-X)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: 5,5-Dimethylheptane
Substitution: Various substituted alkynes
Scientific Research Applications
5,5-Dimethyl-3-heptyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-heptyne involves its interaction with various molecular targets and pathways. The triple bond in the compound is highly reactive, allowing it to participate in addition reactions with electrophiles and nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-pentyne
- 3-Octyne
- 3-Methyl-1-hexyne
- Trans-3-hepten-1-yne
Uniqueness
5,5-Dimethyl-3-heptyne is unique due to the presence of two methyl groups at the fifth carbon, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
23097-98-5 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
5,5-dimethylhept-3-yne |
InChI |
InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h5-6H2,1-4H3 |
InChI Key |
YVYHUBIXJLIYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
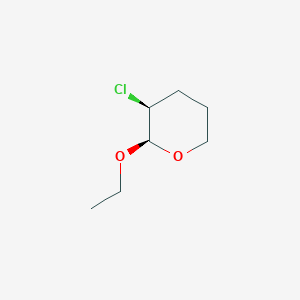
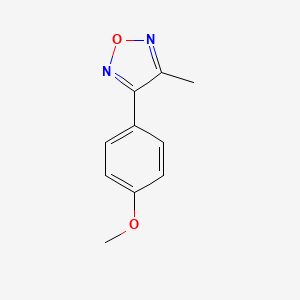


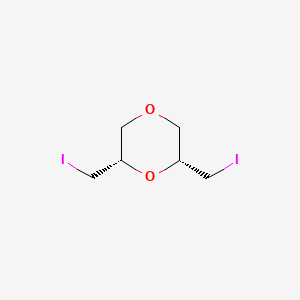
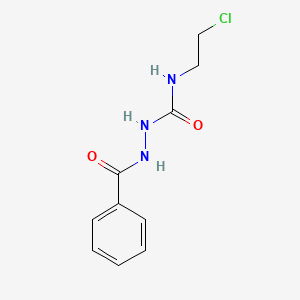

![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

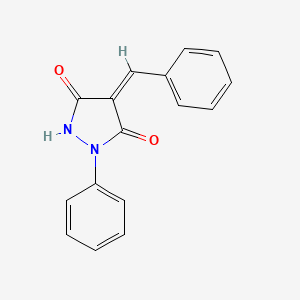
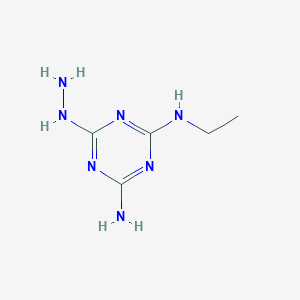
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)
